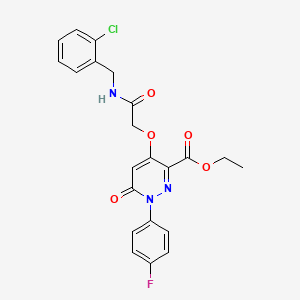

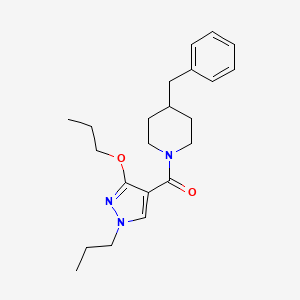

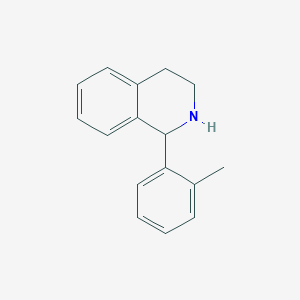

3-(2-氯苯基)-5-(3-苯基-1H-吡唑-4-基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Synthesis Analysis

The synthesis of similar compounds involves reactions of 1- (5-methyl)-1 H -1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions to give the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin- N -thioamides .Molecular Structure Analysis

The structures of the newly synthesized heterocycles were confirmed by X-ray crystallography .Chemical Reactions Analysis

Reactions of the synthesized pyrazolin- N -thioamides and several ketones (namely, ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride) gave the corresponding novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1 H -pyrazol-1-yl)thiazoles in high yields (77–90%) .科学研究应用

合成与表征

化合物3-(2-氯苯基)-5-(3-苯基-1H-吡唑-4-基)-1,2,4-恶二唑及其衍生物已在多项研究中被合成和表征,重点关注它们的结构性质和在各个科学研究领域中的潜在应用。例如,恶二唑衍生物的合成、光谱分析、化学反应性和分子对接研究已被报道,突出了它们在抗结核活性中的潜力以及作为抗癌药物的潜力。这些衍生物已通过 FT-IR 和 NMR 方法进行了实验表征,提供了详细的结构性质。理论计算,包括密度泛函理论 (DFT) 和分子动力学 (MD) 模拟,已被用来了解这些新合成的恶二唑衍生物的反应性。评估了对 M. tuberculosis H37RV 菌株的抗结核活性,显示出与标准抗结核药相比,在 25 至 50 μg/ml 浓度之间具有中等活性 (Al-Tamimi 等,2018)。

抗真菌和抗结核活性

已探索了 3-(4-氯苯基)-4-取代吡唑衍生物的抗真菌和抗结核特性。一些化合物对致病性真菌菌株表现出非常好的抗真菌活性,并且对已检测的结核分枝杆菌 H37Rv 菌株表现出有趣的活性。这些发现表明,带有核心吡唑骨架的 1,3,4-恶二唑和 5-吡唑啉酮可能有望作为抗真菌和抗结核药剂 (Horrocks 等,2013)。

抗菌活性

已合成并评估了含吡唑核的 2-硫代噻唑烷-4-酮衍生物的抗菌活性。筛选了这些化合物对常见细菌菌株的体外抗菌活性,并表现出可变且适度的活性。这突出了这些衍生物在开发新的抗菌剂中的潜在用途 (B'Bhatt 和 Sharma,2017)。

分子对接和生物活性

已对各种衍生物进行了分子对接研究,以评估它们的潜在生物活性,包括抗癌和抗菌作用。例如,对某些生物活性分子的光谱、量子化学计算和分子对接的分析揭示了它们由于与选定的蛋白质形成稳定的复合物而具有潜在的抗菌活性,这表明这些化合物有望发展成新药 (Viji 等,2020)。

作用机制

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-ethyl-1,2,4-oxadiazole-2-carboxylic acid hydrazide. This intermediate is then reacted with phenylhydrazine and acetic anhydride to form 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2-chlorobenzohydrazide", "ethyl acetoacetate", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(2-chlorophenyl)-5-ethyl-1,2,4-oxadiazole-2-carboxylic acid hydrazide.", "Step 2: Reaction of 3-(2-chlorophenyl)-5-ethyl-1,2,4-oxadiazole-2-carboxylic acid hydrazide with phenylhydrazine in the presence of acetic anhydride to form 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole." ] } | |

CAS 编号 |

1172502-08-7 |

分子式 |

C17H11ClN4O |

分子量 |

322.75 |

IUPAC 名称 |

3-(2-chlorophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C17H11ClN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-10H,(H,19,21) |

InChI 键 |

SWVZUITZXKXWTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603458.png)

![3-benzyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2603459.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2603472.png)

![4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2603473.png)